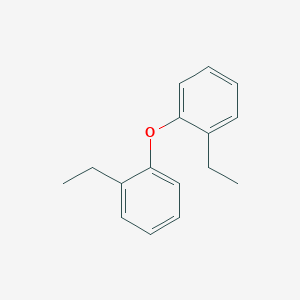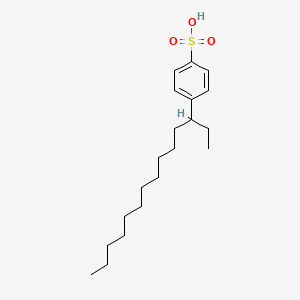![molecular formula C21H31N2OP B14472818 4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline CAS No. 65163-87-3](/img/structure/B14472818.png)
4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is an organic compound with a complex structure that includes both phosphoric and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline typically involves multiple steps. One common method is the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Michler’s Ketone: An organic compound with a similar structure, used as an intermediate in dye synthesis.
4-Dimethylaminopyridine: A derivative of pyridine with similar functional groups, used as a catalyst in various chemical reactions.
Uniqueness
4-[Diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is unique due to its specific combination of phosphoric and amine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65163-87-3 |
|---|---|
Formule moléculaire |
C21H31N2OP |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H31N2OP/c1-7-25(24,8-2)21(17-9-13-19(14-10-17)22(3)4)18-11-15-20(16-12-18)23(5)6/h9-16,21H,7-8H2,1-6H3 |
Clé InChI |
RWCPEFLKFUNLBN-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


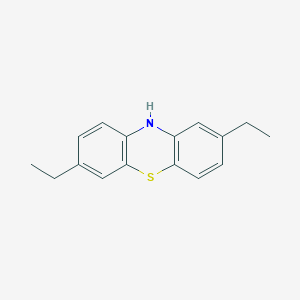
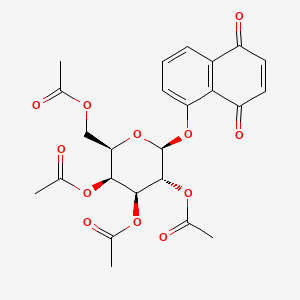
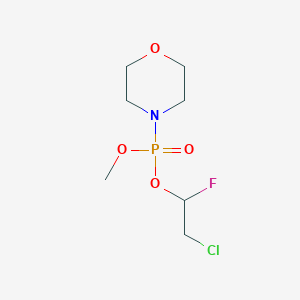

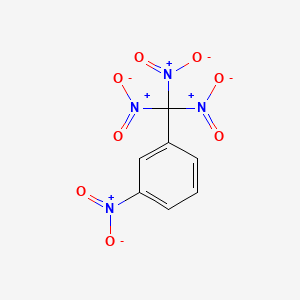

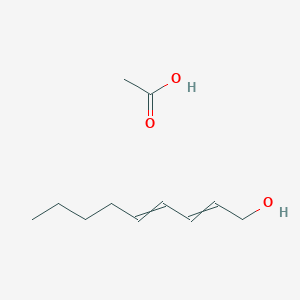
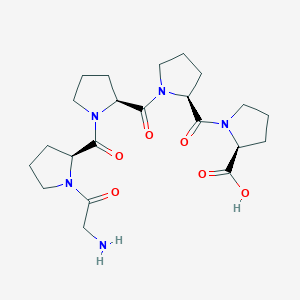
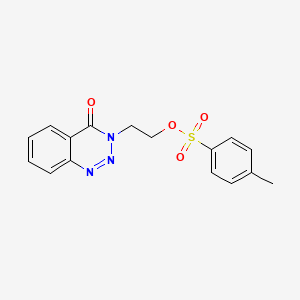
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)


